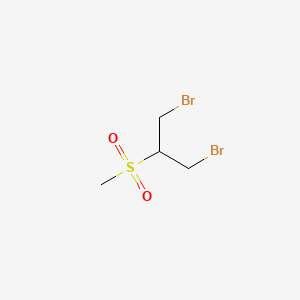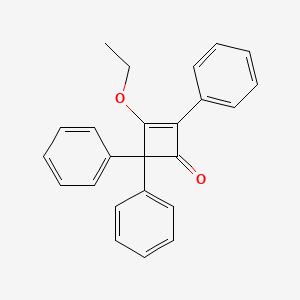
3-Ethoxy-2,4,4-triphenylcyclobut-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethoxy-2,4,4-triphenylcyclobut-2-en-1-one is an organic compound with a complex structure that includes a cyclobutene ring substituted with ethoxy and triphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2,4,4-triphenylcyclobut-2-en-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethoxy-substituted benzene derivatives with triphenyl-substituted alkenes in the presence of a strong acid catalyst. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain precise control over reaction parameters.
化学反应分析
Types of Reactions
3-Ethoxy-2,4,4-triphenylcyclobut-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reducing agent used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethoxy or phenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
3-Ethoxy-2,4,4-triphenylcyclobut-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 3-Ethoxy-2,4,4-triphenylcyclobut-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
3-Ethoxy-2-cyclohexen-1-one: A structurally similar compound with different reactivity and applications.
Triphenylcyclobutene: Shares the cyclobutene ring but lacks the ethoxy group, leading to different chemical properties.
属性
CAS 编号 |
105754-66-3 |
|---|---|
分子式 |
C24H20O2 |
分子量 |
340.4 g/mol |
IUPAC 名称 |
3-ethoxy-2,4,4-triphenylcyclobut-2-en-1-one |
InChI |
InChI=1S/C24H20O2/c1-2-26-23-21(18-12-6-3-7-13-18)22(25)24(23,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3 |
InChI 键 |
MLQXHQOINKFCRB-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4-Chlorophenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14328369.png)
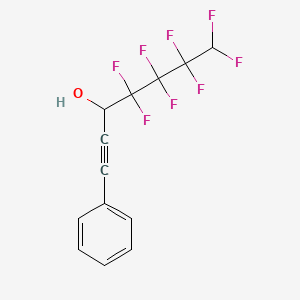
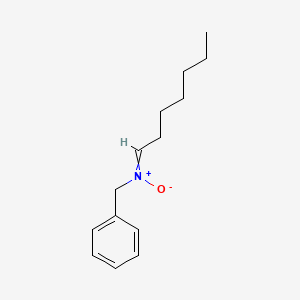
![1-[1,1-Bis(ethylsulfanyl)ethyl]-4-nitrobenzene](/img/structure/B14328399.png)
![Benzoic acid, 2-[[(5-carboxypentyl)amino]carbonyl]-](/img/structure/B14328403.png)
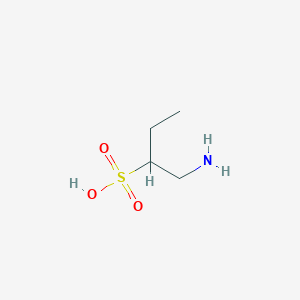
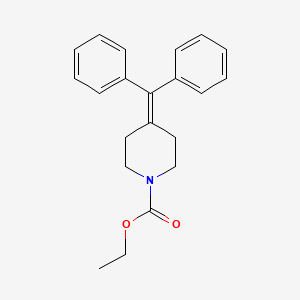
![12-Methyl-3-[(12-methyltetradecanoyl)oxy]tetradecanoic acid](/img/structure/B14328409.png)
![4-[Hydroxy(phenyl)phosphoryl]benzoic acid](/img/structure/B14328411.png)



